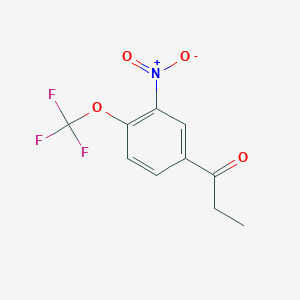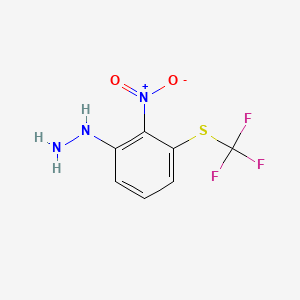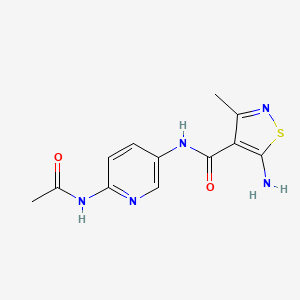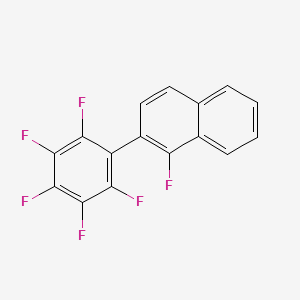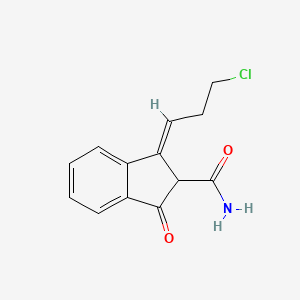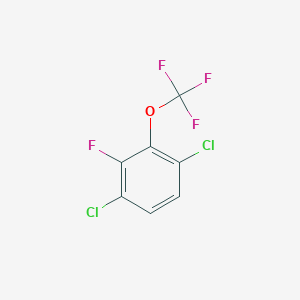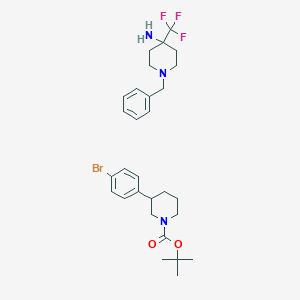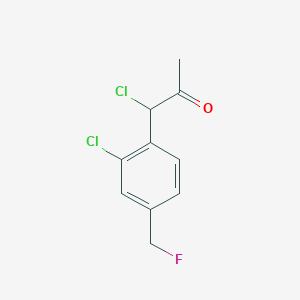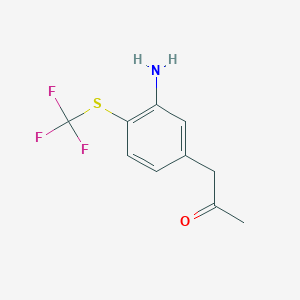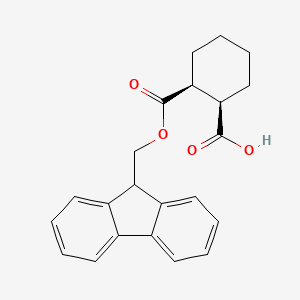
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a cyclohexane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available cyclohexanecarboxylic acid.
Chiral Resolution: The racemic mixture of cyclohexanecarboxylic acid is resolved into its enantiomers using chiral resolution techniques.
Fmoc Protection: The resolved (1R,2S)-cyclohexanecarboxylic acid is then reacted with 9H-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to introduce the Fmoc protecting group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Resolution: Large-scale chiral resolution using techniques like crystallization or chromatography.
Automated Synthesis: Automated systems for the Fmoc protection step to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting chiral centers.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid involves its role as a protecting group in organic synthesis. The Fmoc group protects the carboxylic acid functionality during reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Fmoc group can be removed under mild conditions, revealing the free carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid): Another chiral compound with a different protecting group.
(1R,2S)-2-(((Benzyloxy)carbonyl)cyclohexanecarboxylic acid): Similar structure but with a benzyloxycarbonyl protecting group.
Uniqueness
The uniqueness of (1R,2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)cyclohexanecarboxylic acid lies in its Fmoc protecting group, which offers advantages such as:
Stability: The Fmoc group is stable under a wide range of reaction conditions.
Ease of Removal: It can be removed under mild conditions, making it suitable for sensitive substrates.
Versatility: The compound can be used in various synthetic applications, providing flexibility in organic synthesis.
Propiedades
Fórmula molecular |
C22H22O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H22O4/c23-21(24)18-11-5-6-12-19(18)22(25)26-13-20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,24)/t18-,19+/m1/s1 |
Clave InChI |
KGZBHWJRYCMFMP-MOPGFXCFSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1CCC(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



